Comparative Antiviral Potency: Ebov-IN-6 vs. EBOV-IN-7 in the pEBOV Pseudotype Entry Assay
In the standard lentiviral EBOV-GP-pseudotype virus (pEBOV) entry assay, Ebov-IN-6 demonstrates an IC50 value of 10 μM. This potency is notably lower than that of its close analog, EBOV-IN-7 (compound 26), which achieves an IC50 of 2.04 μM under identical assay conditions. [1]
| Evidence Dimension | pEBOV Entry Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 10 μM |
| Comparator Or Baseline | EBOV-IN-7: IC50 = 2.04 μM |
| Quantified Difference | Ebov-IN-6 is approximately 5-fold less potent than EBOV-IN-7 in this assay. |
| Conditions | Lentiviral EBOV-GP-pseudotype virus (pEBOV) entry assay. |
Why This Matters
This 5-fold difference in potency dictates the required working concentration for cell culture experiments, directly affecting solubility requirements and the potential for off-target cytotoxicity at higher doses.
- [1] PeptideDB. EBOV-IN-7 (compound 26) Product Information. Available at: https://www.peptidedb.com/database/EBOV-IN-7.html View Source
